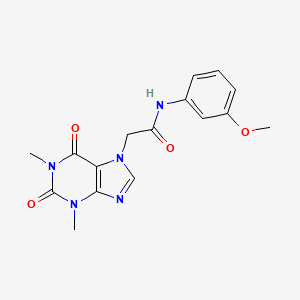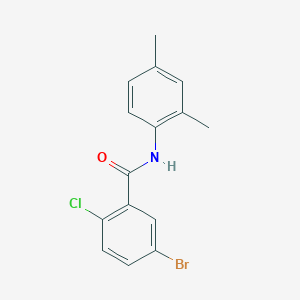
1-(3-cyclopentylpropanoyl)-4-(4-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-cyclopentylpropanoyl)-4-(4-methoxyphenyl)piperazine, commonly known as CPP, is a piperazine derivative that has been widely used in scientific research. It is a psychoactive drug that is known to interact with the serotonin receptor system in the brain. CPP has been found to have potential therapeutic applications in a number of neurological and psychiatric disorders.
Mechanism of Action
CPP acts as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. It has been found to increase the release of serotonin and other neurotransmitters in the brain, leading to changes in mood, cognition, and behavior.
Biochemical and Physiological Effects:
CPP has been found to have a number of biochemical and physiological effects in the brain. It has been shown to increase the release of serotonin, dopamine, and norepinephrine, leading to changes in mood, cognition, and behavior. CPP has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
CPP has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. However, CPP also has a number of limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, it has been found to have a number of off-target effects, which can complicate its use in certain experiments.
Future Directions
There are a number of future directions for research on CPP. One area of interest is the role of CPP in the treatment of depression and anxiety. Another area of interest is the development of new compounds that target the serotonin receptor system in a more specific and selective manner. Additionally, there is interest in studying the long-term effects of CPP on the brain and the potential for neuroprotective effects.
Synthesis Methods
CPP can be synthesized through a number of different methods. One common method involves the reaction of 4-methoxyphenylpiperazine with cyclopentylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Scientific Research Applications
CPP has been used extensively in scientific research as a tool to study the serotonin receptor system. It has been found to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. CPP has been used to study the role of these receptors in a number of different neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
properties
IUPAC Name |
3-cyclopentyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-23-18-9-7-17(8-10-18)20-12-14-21(15-13-20)19(22)11-6-16-4-2-3-5-16/h7-10,16H,2-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUUGYDKZSBHLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino]phenol](/img/structure/B5707073.png)

![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5707092.png)



![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea](/img/structure/B5707133.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5707135.png)
![4-[(2,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5707144.png)
![2-(2-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5707149.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5707169.png)
